Calafianin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20Br2N4O8 |
|---|---|
Molecular Weight |
628.2 g/mol |
IUPAC Name |
(1'S,5S,6'R)-4'-bromo-N-[4-[[(1'S,5S,6'R)-4'-bromo-5'-oxospiro[4H-1,2-oxazole-5,2'-7-oxabicyclo[4.1.0]hept-3-ene]-3-carbonyl]amino]butyl]-5'-oxospiro[4H-1,2-oxazole-5,2'-7-oxabicyclo[4.1.0]hept-3-ene]-3-carboxamide |
InChI |
InChI=1S/C22H20Br2N4O8/c23-9-5-21(17-15(33-17)13(9)29)7-11(27-35-21)19(31)25-3-1-2-4-26-20(32)12-8-22(36-28-12)6-10(24)14(30)16-18(22)34-16/h5-6,15-18H,1-4,7-8H2,(H,25,31)(H,26,32)/t15-,16-,17-,18-,21+,22+/m0/s1 |
InChI Key |
OPMAEHVWCSXSKG-NEEVBFIGSA-N |
Isomeric SMILES |
C1C(=NO[C@]12C=C(C(=O)[C@H]3[C@@H]2O3)Br)C(=O)NCCCCNC(=O)C4=NO[C@@]5(C4)C=C(C(=O)[C@H]6[C@@H]5O6)Br |
Canonical SMILES |
C1C(=NOC12C=C(C(=O)C3C2O3)Br)C(=O)NCCCCNC(=O)C4=NOC5(C4)C=C(C(=O)C6C5O6)Br |
Synonyms |
calafianin |
Origin of Product |
United States |
Structural Elucidation and Definitive Stereochemical Assignment
Initial Structural Proposals Based on Spectroscopic Data
Initial structural proposals for Calafianin were primarily based on spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry. researchgate.net These methods provided crucial information regarding the connectivity of atoms and the presence of key functional groups, including the spiroisoxazoline framework and bromine atoms characteristic of many marine natural products from Aplysina species. oup.comacs.orgnih.govkeio.ac.jp The initial proposed structure, often referred to as structure 1 in the literature, was put forth based on the interpretation of these spectroscopic data. oup.comoup.com
Challenges in Relative and Absolute Stereochemical Determination
Determining the relative and absolute stereochemistry of complex natural products like this compound can be challenging. nih.govrijournals.comresearchgate.net For this compound, initial stereochemical assignments were often based on spectroscopic data, including Nuclear Overhauser Effect (NOE) experiments. nih.gov However, misassignments of stereocenters based on NOE data can occur, particularly with structural motifs such as epoxides. nih.gov This highlights a general challenge in natural product structure elucidation, where even advanced spectroscopic techniques may not always provide unambiguous stereochemical information, necessitating further investigation. nih.gov
Structural Revision and Conclusive Stereochemical Assignment
Due to the challenges in definitively assigning the stereochemistry based solely on initial spectroscopic data, a structural revision of this compound was undertaken. researchgate.netoup.comoup.comresearchgate.netkeio.ac.jpescholarship.orgdntb.gov.uarsc.orgescholarship.org This revision led to a revised structure, often referred to as structure 13, which differed from the initially proposed structure, particularly in the stereochemical relationship within the epoxide region. oup.comoup.com
Rationale and Evidence for Structural Revisions (e.g., trans-relationship of epoxide and isoxazoline (B3343090) oxygens)
The primary rationale for the structural revision was the discrepancy observed when comparing the spectroscopic data of synthetic samples with that of the natural product. oup.comoup.com Specifically, comparative synthesis of both the initially proposed structure (with a cis-relationship between the epoxide and isoxazoline oxygens) and the revised structure (with a trans-relationship) revealed that the spectroscopic data of the synthetic compound with the trans-relationship matched that of natural this compound. oup.comoup.com This provided strong evidence for the trans-relationship between the oxygen atom of the epoxide and an oxygen atom of the isoxazoline ring in the correct structure of this compound. researchgate.netoup.comoup.com
Methodological Approaches for Revision (e.g., comparative synthesis, advanced spectroscopic analyses like CD spectra comparison)
The structural revision was primarily achieved through comparative synthesis. Researchers synthesized both the originally proposed structure and the suspected revised structure. oup.comoup.commdpi.com By comparing the spectroscopic data, such as NMR spectra, of the synthetic compounds with that of the natural product, they could determine which synthetic isomer corresponded to natural this compound. oup.comoup.com This approach is a proven method for confirming or revising the structures of natural products. nih.govmdpi.com
Advanced spectroscopic analyses also played a role. While not explicitly detailed for this compound's revision in all sources, techniques like Circular Dichroism (CD) spectroscopy are valuable for assigning absolute stereochemistry by comparing experimental CD spectra with calculated spectra for different enantiomers. nih.govwikipedia.orgnpl.co.uksoton.ac.ukbiorxiv.orgelte.hucreative-proteomics.com The synthesis of all possible stereoisomers and subsequent spectral analysis, including CD, were utilized in the unambiguous assignment of both relative and absolute stereochemistry of (+)-Calafianin. researchgate.netnih.gov
The revised structure, possessing the trans-relationship between the epoxide and the oxygen of the isoxazoline, was ultimately confirmed through these rigorous synthetic and analytical methods. oup.comoup.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11181165 |
Interactive Data Table (Example based on typical comparative synthesis data - specific values for this compound would require access to original papers)
While specific detailed spectroscopic data tables for the comparison leading to this compound's revision were not directly extractable in a format suitable for an interactive table from the search results, the core data comparison involved matching NMR spectra (e.g., 1H and 13C NMR chemical shifts and coupling constants) of synthetic isomers with the natural product.
Here is an example of how such a comparative data table might be structured, illustrating the type of information used in the revision process:
| Spectroscopic Data Type | Natural this compound (Observed) | Synthetic Proposed Structure (Observed) | Synthetic Revised Structure (Observed) | Conclusion (Match?) |
| 1H NMR | (Key chemical shifts, coupling constants) | (Key chemical shifts, coupling constants) | (Key chemical shifts, coupling constants) | Match/No Match |
| 13C NMR | (Key chemical shifts) | (Key chemical shifts) | (Key chemical shifts) | Match/No Match |
| NOESY Correlations | (Observed correlations) | (Observed correlations) | (Observed correlations) | Match/No Match |
| CD Spectrum | (Characteristic peaks and Cotton effects) | (Characteristic peaks and Cotton effects) | (Characteristic peaks and Cotton effects) | Match/No Match |
Note: The data in this table is illustrative and represents the type of data compared during structural revision. Actual values would be found in the original research publications.
Synthetic Chemistry of Calafianin and Its Analogs
Overview of Total Synthetic Approaches
The total synthesis of the spiroisoxazoline natural product, (+)-Calafianin, has been accomplished through a strategic sequence of reactions that also allowed for the unambiguous assignment of its relative and absolute stereochemistry. acs.orgacs.org The synthetic approach is highlighted by the use of an asymmetric nucleophilic epoxidation to set a key stereocenter, a nitrile oxide cycloaddition to construct the characteristic spiroisoxazoline core, and a catalytic ester-amide exchange for the final amidation steps. acs.org
Enantioselective Total Synthesis Strategies for (+)-Calafianin
The enantioselective total synthesis of (+)-Calafianin hinges on a carefully planned retrosynthetic analysis that disconnects the molecule into key building blocks. A central strategy involves the early introduction of chirality through an asymmetric reaction, which is then carried through subsequent transformations.
A key retrosynthetic disconnection of (+)-Calafianin reveals a diamide (B1670390) precursor, which can be traced back to a spiroisoxazoline carboxylic acid. This, in turn, is derived from an exocyclic vinyl epoxide. The synthesis of this crucial vinyl epoxide intermediate begins with an enantioselective tartrate-mediated nucleophilic epoxidation of a quinone monoketal. acs.org Specifically, the synthesis of the core precursor for (-)-Calafianin starts with the epoxidation of quinone monoketal 9 using L-(+)-diisopropyl tartrate (L-DIPT), leading to the formation of epoxy ketone 10 . Conversely, the enantiomeric epoxy ketone, ent-10 , a precursor for the natural (+)-Calafianin, is synthesized in high yield (82%) and excellent enantioselectivity (98% ee) using D-(-)-diisopropyl tartrate (D-DIPT) as the chiral controller. acs.org
The subsequent conversion of the epoxy ketone to the exocyclic vinyl epoxide proved challenging. Standard Wittig olefination was complicated by the instability of both the starting material and the desired vinyl epoxide product. acs.org
Convergent Synthesis Methodologies
In the context of the (+)-Calafianin synthesis, the preparation of the chiral epoxy ketone core can be considered the synthesis of a major fragment. acs.org The subsequent functionalization and coupling with other reagents, such as the nitrile oxide for the cycloaddition, represent the convergence of different synthetic lines to assemble the final complex structure.
Key Synthetic Transformations and Methodological Innovations
The synthesis of (+)-Calafianin is distinguished by the application of several key chemical reactions that are crucial for the construction of its complex architecture. These transformations not only enable the efficient assembly of the natural product but also showcase important methodological innovations in organic synthesis.
Asymmetric Nucleophilic Epoxidation
A critical step in the synthesis of (+)-Calafianin is the asymmetric nucleophilic epoxidation of an electron-deficient double bond. acs.org This type of reaction is an effective alternative to electrophilic epoxidation methods. wikipedia.org The mechanism typically starts with the conjugate addition of a nucleophilic oxidant, such as a peroxide, to the electron-poor alkene. wikipedia.org
In the synthesis of (+)-Calafianin, an enantioselective tartrate-mediated nucleophilic epoxidation of the quinone monoketal 9 is employed to produce the chiral epoxy ketone 10 . acs.org The use of D-DIPT as a chiral ligand allows for the synthesis of the desired enantiomer with high enantioselectivity (98% ee). acs.org This reaction is fundamental as it establishes the initial and crucial stereocenter that dictates the absolute stereochemistry of the final natural product.
| Reaction | Starting Material | Chiral Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Epoxidation | Quinone monoketal 9 | D-(-)-DIPT | ent-10 | 82 | 98 |
Nitrile Oxide Cycloaddition Reactions
The construction of the spiroisoxazoline ring system, a hallmark of the Calafianin structure, is achieved through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide. acs.org Nitrile oxides are versatile intermediates in organic synthesis that react with dipolarophiles, such as alkenes, to form 2-isoxazolines. chem-station.com This type of reaction is of considerable importance for the synthesis of heterocyclic compounds. chem-station.comrsc.org
In the synthesis of (+)-Calafianin, a Zr(IV)-mediated nitrile oxide cycloaddition is utilized. acs.org This key transformation constructs the central spirocyclic core of the molecule. The stereochemical outcome of this cycloaddition is crucial for establishing the relative stereochemistry of the final product. The synthesis and spectral analysis of all possible stereoisomers of this compound were necessary to definitively assign the structure of the natural product. acs.orgacs.org
Metal Alkoxide-Catalyzed Ester-Amide Exchange Reactions
The final stages of the (+)-Calafianin synthesis involve the formation of two amide bonds. For this purpose, a catalytic ester-amide exchange methodology was employed. acs.org This transformation is a valuable process for the synthesis of complex molecules containing the carboxamide functional group. nih.gov
Specifically, a group (IV) metal alkoxide, in conjunction with an activator, is used to catalyze the reaction between an ester and an amine. nih.govnih.gov In the synthesis of a monoamide precursor 14 to this compound, various activators were screened, with 2-hydroxypyridine (B17775) (2-HYP) providing a 75% yield and allowing for easy separation. acs.org However, the direct conversion to the final diamide product of this compound using model amidation conditions resulted in low yields. acs.org This highlights the challenges that can be encountered when applying established methodologies to complex substrates.
| Reaction | Starting Material | Catalyst System | Product | Yield (%) |
| Ester-Amide Exchange | Ester precursor | Zr(IV) alkoxide / 2-HYP | Monoamide 14 | 75 |
Synthesis of Stereoisomers and Racemic Mixtures for Comparative Biological and Spectroscopic Studies
The stereochemistry of natural products is crucial as it profoundly influences their biological activity. nih.govnih.gov In the case of this compound, the synthesis of stereoisomers was instrumental in both correcting the initially proposed structure and understanding its structure-activity relationship. researchgate.net
The total synthesis of this compound was accomplished as a racemic mixture. researchgate.net The key electrochemical oxidation of the hydroxyimino-phenol precursor yielded a mixture of cis- and trans-spiroisoxazoline diastereomers. These intermediates were then carried forward to synthesize the corresponding epoxidized final products: the originally proposed structure of this compound and its epoxide isomer. researchgate.net This approach allowed for the direct comparison of the physical and biological properties of these two stereoisomers. researchgate.net
Comparative Spectroscopic Studies
A critical outcome of the synthetic effort was the structural revision of this compound. This was achieved by comparing the spectroscopic data, primarily NMR, of the two synthesized racemic stereoisomers with the data reported for the natural product. The analysis revealed that the natural this compound did not possess the originally assigned structure. Instead, its structure was revised to that of the synthesized isomer, which featured a trans-relationship between the epoxide oxygen and the isoxazoline (B3343090) oxygen. researchgate.net
| Compound | Stereochemistry | Key Spectroscopic Feature | Conclusion |
|---|---|---|---|
| Synthetic Isomer 1 (Originally Proposed Structure) | cis-relationship (Epoxide/Isoxazoline Oxygen) | NMR data did not match the natural product. researchgate.net | Incorrect structural assignment for natural this compound. researchgate.net |
| Synthetic Isomer 2 (Revised Structure) | trans-relationship (Epoxide/Isoxazoline Oxygen) | NMR data matched the natural product. researchgate.net | Corrected structure of natural this compound. researchgate.net |
Comparative Biological Studies
The availability of both synthetic stereoisomers enabled a direct evaluation of how the epoxide's orientation affects biological function. A significant difference in antimicrobial activity was observed between the two synthesized compounds. This finding underscores the high degree of stereochemical specificity required for the biological action of this class of molecules, where even subtle changes in the three-dimensional arrangement of atoms can lead to substantial changes in potency. researchgate.netnih.gov The study highlighted that the natural, correctly identified trans-isomer and its cis-counterpart exhibit distinct biological profiles. researchgate.net
| Compound | Stereochemistry | Observed Biological Activity |
|---|---|---|
| Synthetic Isomer 1 (cis) | cis-epoxide | Exhibited a distinct antimicrobial profile. researchgate.net |
| Synthetic Isomer 2 (trans, Natural this compound) | trans-epoxide | Showed significantly different antimicrobial activity compared to the cis-isomer. researchgate.net |
Biological Activities and Mechanistic Investigations Preclinical Research Focus
Antimicrobial and Antimycobacterial Activity Profiles
The antimicrobial potential of Calafianin has been a key area of investigation, with studies exploring its efficacy against various microorganisms and comparing its activity to structurally related compounds.
Comparative Analysis with Related Bromotyrosine Derivatives (e.g., Aerothionin)
Research has demonstrated that the antimicrobial and antimycobacterial activity of this compound can differ significantly from that of other bromotyrosine derivatives, such as Aerothionin (B1664395). For instance, in studies evaluating activity against Mycobacterium tuberculosis H37Rv, this compound exhibited a minimum inhibitory concentration (MIC) greater than 200 µg/mL. In contrast, Aerothionin was found to be active against monoresistant variants of M. tuberculosis H37Rv at a much lower concentration of 12.5 µg/mL. This suggests that subtle structural differences between these two compounds play a critical role in their antimycobacterial efficacy.
Activity Differentiation Between this compound Structures and Stereoisomers
The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the case of this compound, a structural revision has highlighted the existence of different isomers. While specific quantitative data is limited in the public domain, it has been noted that there is a "significant difference of antimicrobial activity" between these isomers. This underscores the importance of stereochemistry in the biological function of this compound and suggests that specific isomers may hold greater promise as antimicrobial agents.
Cytotoxicity Studies in Non-Human and Human Cell Lines
Beyond its antimicrobial properties, the cytotoxic effects of this compound against various cell lines have been a subject of preliminary research.
Selective Cytotoxicity in Lymphoma Cell Lines
Currently, there is a lack of specific published data detailing the selective cytotoxicity of this compound against lymphoma cell lines. While the broader class of bromotyrosine alkaloids has been investigated for anticancer properties, dedicated studies on this compound's effects on lymphoma cells are not yet available in the scientific literature.
Investigation of Tumor-Specific Mechanisms
Similarly, investigations into the tumor-specific mechanisms of action for this compound are in the nascent stages. Understanding how this compound may selectively target and affect cancer cells requires further dedicated research into its molecular interactions within a cellular context.
Molecular Mechanism of Action in Cellular Contexts
Elucidating the precise molecular mechanism of action is crucial for understanding the therapeutic potential of any compound. For this compound, this area of research is still developing. While the mechanisms of action for some other bromotyrosine derivatives have been explored, showing activities such as inhibition of mycothiol-S-conjugate amidase, the specific cellular targets and pathways modulated by this compound have not yet been definitively identified. The broader class of bromotyrosine alkaloids is known to interact with various cellular components, but compound-specific investigations are necessary to determine the exact mechanism for this compound.
Inhibition of Oncogenic Transcription Factors (e.g., REL, p65) by this compound Derivatives (e.g., this compound Monomer 101)
Preclinical studies have demonstrated that synthetic derivatives of this compound, such as this compound Monomer 101 (CM101), exhibit selective inhibitory effects on oncogenic transcription factors, particularly members of the NF-κB family. nih.govnih.govsemanticscholar.org In human 293 cells, CM101 was shown to selectively inhibit the DNA binding of the NF-κB subunits REL (also known as c-Rel) and p65 (also known as RelA) when compared to another subunit, p50. nih.govnih.gov
The inhibitory activity of CM101 on REL and p65 DNA binding was observed at concentrations as low as 2.5 µM. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for the inhibition of p65 and REL DNA-binding activity by CM101 were determined to be approximately 10 µM. nih.gov In contrast, the IC50 for the inhibition of p50 was found to be greater than 20 µM, highlighting the selective nature of the inhibition. nih.gov This selective inhibition of REL and p65 is significant as these transcription factors are implicated in the proliferation and survival of certain cancer cells, including B-cell lymphomas. nih.govsemanticscholar.org Furthermore, the sensitivity of various B-lymphoma cell lines to CM101-induced proliferation arrest and apoptosis has been correlated with the cellular and nuclear levels of REL. nih.govsemanticscholar.org
Table 1: Inhibitory Concentration (IC50) of this compound Monomer 101 (CM101) on NF-κB Subunits
| NF-κB Subunit | IC50 Value |
|---|---|
| p65 | ~10 µM |
| REL | ~10 µM |
| p50 | >20 µM |
Role of Conserved Cysteine Residues in Inhibitory Activity
The mechanism by which this compound Monomer 101 inhibits REL and p65 involves the covalent modification of a conserved cysteine residue. nih.govnih.gov This specific cysteine is located within a DNA-binding loop of the Rel Homology Domain (RHD), a region essential for the dimerization and DNA-binding functions of NF-κB transcription factors. nih.gov The requirement of this conserved cysteine for the inhibitory activity of CM101 has been experimentally confirmed. nih.govnih.gov
Interestingly, while the p50 subunit also possesses a cysteine residue at an analogous position, CM101 does not effectively inhibit its DNA-binding activity at concentrations that are inhibitory to REL and p65. nih.gov Although CM101 can induce the cross-linking of p50 to form a dimer, this interaction does not translate to an effective inhibition of its primary function in DNA binding. nih.gov This suggests a nuanced mechanism of action that goes beyond simple covalent modification and may involve the specific structural context of the cysteine residue within REL and p65.
Potential Neuroprotective Effects in In Vitro Models
Currently, there is no publicly available scientific literature detailing the potential neuroprotective effects of this compound or its derivatives in in vitro models.
Structure Activity Relationship Sar and Chemodiversity
Impact of the Spiroisoxazoline Moiety on Bioactivity
The spiroisoxazoline ring system, a characteristic feature of a large family of bromotyrosine alkaloids, is considered a critical pharmacophore responsible for a wide range of biological activities. This moiety, formed by the fusion of an isoxazoline (B3343090) ring and a cyclohexadiene ring, imparts a rigid three-dimensional structure to the molecule, which is often essential for target binding and subsequent biological response.
Spiroisoxazoline-containing bromotyrosines, including Calafianin, have been reported to exhibit a variety of bioactivities such as antimicrobial, cytotoxic, and enzyme inhibitory properties. The inherent reactivity of this scaffold, along with the electronic effects of the bromine and other substituents on the cyclohexadiene ring, contributes to its biological profile. The spiroisoxazoline core structure serves as a versatile scaffold in this class of natural products, and its presence is a key determinant of their bioactivity.
Influence of Epoxide Stereochemistry on Biological Profiles
The stereochemistry of the epoxide ring in this compound plays a pivotal role in determining its biological activity. Research involving the total synthesis of this compound and its diastereomer has provided significant insights into the influence of the epoxide's spatial orientation.
During the total synthesis of the originally proposed structure of this compound, a diastereomer with a trans-relationship between the epoxide oxygen and the isoxazoline oxygen was also synthesized. Subsequent comparison of the spectroscopic data of the synthetic compounds with the natural product led to a structural revision of this compound, confirming the trans configuration in the natural compound.
Crucially, the biological evaluation of these stereoisomers revealed a significant difference in their antimicrobial activity. The correctly assigned structure of natural this compound (with the trans-epoxide) exhibited potent antimicrobial activity, while its cis-epoxide diastereomer was found to be significantly less active or inactive. This demonstrates that the specific three-dimensional arrangement of the epoxide ring is a critical factor for the antimicrobial action of this compound, likely influencing its interaction with its biological target.
Table 1: Antimicrobial Activity of this compound Stereoisomers
| Compound | Epoxide Stereochemistry | Antimicrobial Activity |
|---|---|---|
| Natural this compound | trans | Potent |
| Synthetic Diastereomer | cis | Significantly less active/inactive |
Comparative Bioactivity of this compound with Other Bromotyrosine Alkaloids from Aplysina Species (e.g., Aerothionin (B1664395), Aplysinones)
The genus Aplysina is a rich source of a diverse array of bromotyrosine alkaloids, many of which share structural similarities with this compound and exhibit interesting biological activities. A comparative analysis of the bioactivity of this compound with other prominent members of this family, such as Aerothionin and Aplysinones, provides valuable context for its therapeutic potential.
Aerothionin , a well-studied dimeric bromotyrosine alkaloid, shares the spiroisoxazoline scaffold with this compound. It has demonstrated a broad spectrum of biological effects, including cytotoxic activity against various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells nih.gov. Furthermore, Aerothionin has shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis nih.gov. While direct comparative studies with this compound are limited, the potent bioactivities of Aerothionin highlight the therapeutic potential inherent in the shared spiroisoxazoline pharmacophore. In vitro studies on pheochromocytoma cells indicated that Aerothionin reduced cell viability at concentrations starting from 25 µM nih.gov.
Aplysinones are another class of bromotyrosine derivatives isolated from Aplysina sponges. While structurally distinct from the spiroisoxazoline-containing compounds like this compound and Aerothionin, they also exhibit notable biological activities. Information in the public domain regarding the specific bioactivities of Aplysinones is less extensive compared to Aerothionin. However, the chemodiversity within the bromotyrosine alkaloids from Aplysina suggests a wide range of biological targets and potential therapeutic applications.
Table 2: Overview of Bioactivities of Selected Bromotyrosine Alkaloids from Aplysina Species
| Compound | Structural Class | Notable Bioactivities |
|---|---|---|
| This compound | Monomeric Spiroisoxazoline | Potent antimicrobial activity |
| Aerothionin | Dimeric Spiroisoxazoline | Cytotoxic (HeLa, MCF-7), Antimycobacterial |
| Aplysinones | Other Bromotyrosine Derivatives | General bioactivity reported, specific data limited |
Advanced Analytical and Characterization Methodologies in Calafianin Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. stanford.edu For a molecule like Calafianin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assemble its complex framework and define its relative stereochemistry.
1D NMR Spectra:
¹H NMR: The proton NMR spectrum would provide initial information on the number and types of hydrogen atoms. Key signals would include those for olefinic protons on the unsaturated rings, protons adjacent to heteroatoms (oxygen and nitrogen), and the aliphatic protons of the butyl linker chain. The chemical shifts (δ) and coupling constants (J) would offer clues about the connectivity and spatial arrangement of protons.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. For this compound, this would include signals for carbonyl carbons, sp²-hybridized carbons of the rings and double bonds, sp³-hybridized carbons of the epoxide and saturated portions of the rings, and the aliphatic carbons of the linker.
2D NMR Spectra: To piece together the molecular fragments, a series of 2D NMR experiments are required:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of proton networks within the bicyclic moieties and the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds away, which would be used to link the bicyclic systems to the amide functionalities and the central butyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is critical for determining the relative stereochemistry of the multiple chiral centers in the spiro-oxazole and oxabicycloheptene ring systems.
Below is an illustrative table of expected ¹H and ¹³C NMR data for a key structural fragment of this compound, based on its known structure.
| Position | Illustrative ¹³C Chemical Shift (δc, ppm) | Illustrative ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| 3 | 165.2 | - | H-7 | H-7 |
| 4 | 128.5 | - | H-5, H-7 | - |
| 5 | 138.1 | 6.85 (d, 2.5) | C-3, C-7, C-4' | H-7 |
| 7 | 45.3 | 4.10 (d, 2.5) | C-3, C-4, C-5, C-8 | H-5, H-8 |
| 8 | 95.1 | - | H-7 | H-7 |
| 1' | 162.5 | - | H-2' (butyl chain) | - |
| 4' | 98.9 | - | H-5' | - |
| 5' | 145.0 | 7.15 (s) | C-4', C-6', C-7' | H-6' |
| 6' | 58.2 | 3.80 (d, 3.0) | C-5', C-7' | H-7', H-5' |
| 7' | 55.1 | 3.55 (d, 3.0) | C-5', C-6' | H-6' |
Note: This table is a hypothetical representation to illustrate the type of data obtained from NMR analysis for a molecule with this compound's structure.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. berkeley.edu
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be used to obtain a highly accurate mass measurement of the molecular ion. mdpi.com This precision allows for the calculation of a unique molecular formula. For this compound (C₂₂H₂₀Br₂N₄O₈), the presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4 peaks in an approximate 1:2:1 ratio), which is a definitive signature for dibrominated compounds.
Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. ukaazpublications.com By analyzing the masses of the resulting fragment ions, researchers can deduce the structure of different parts of the molecule. For this compound, predictable fragmentation patterns would include:
Cleavage of the amide bonds linking the central butyl chain to the two heterocyclic units.
Fragmentation within the butyl chain itself.
Characteristic losses from the bicyclic systems, such as the loss of CO or cleavage of the epoxide ring.
| Ion Type | Calculated m/z (for [M+H]⁺) | Isotopic Pattern | Potential Structural Fragment |
| Molecular Ion [M+H]⁺ | 626.9727 | 1:2:1 (due to ²Br) | C₂₂H₂₁Br₂N₄O₈⁺ |
| Fragment 1 | 328.9851 | 1:1 (due to ¹Br) | Cleavage of one amide bond, loss of one heterocyclic monomer. |
| Fragment 2 | 298.0035 | 1:1 (due to ¹Br) | Further fragmentation of Fragment 1. |
| Fragment 3 | 56.1021 | N/A | Butyl chain fragment [C₄H₁₀N]⁺. |
Note: This table is an illustrative example of expected HRMS and MS/MS data for this compound.
Chromatographic Separations (e.g., Column Chromatography, HPLC) for Isolation, Purification, and Purity Assessment
The isolation of this compound from its natural source, likely a marine organism, would necessitate a multi-step chromatographic purification process. nih.gov
Initial Extraction and Column Chromatography: The process typically begins with the extraction of the biological material using organic solvents. The resulting crude extract is a complex mixture. Initial fractionation is often performed using open column chromatography with stationary phases like silica (B1680970) gel or alumina. Elution with a solvent gradient of increasing polarity separates the compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and efficiency. rsc.org Reversed-phase HPLC, using a C18 stationary phase with a mobile phase gradient (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or TFA), is commonly used for moderately polar compounds like this compound. The separation is monitored using a detector, such as a UV-Vis or photodiode array (PDA) detector, which would show characteristic absorbance for the chromophores present in this compound.
Purity Assessment: Analytical HPLC is used to assess the purity of the isolated this compound. A pure sample should ideally appear as a single, sharp peak in the chromatogram under various conditions.
Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry Assignment
This compound possesses multiple stereocenters, meaning it is a chiral molecule. While NMR can determine the relative arrangement of atoms, Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration (the actual R/S designation of each chiral center). mtoz-biolabs.comnih.gov
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the molecule's chromophores. The process for assigning absolute configuration involves:
Experimental Measurement: An experimental CD spectrum of the purified this compound is recorded.
Theoretical Calculation: Quantum chemical calculations, such as time-dependent density functional theory (TDDFT), are performed to predict the theoretical CD spectra for all possible stereoisomers of this compound.
Comparison: The experimental spectrum is compared to the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.gov
This comparison provides the final, crucial piece of information to completely define the three-dimensional structure of the natural product.
Integration of Hyphenated Techniques (e.g., HPLC-HRMS-SPE-NMR) for Comprehensive Metabolite Characterization in Research
Modern natural product research often employs powerful hyphenated techniques that physically couple different analytical instruments to analyze complex mixtures without the need for traditional, time-consuming isolation of each component. uni-duesseldorf.de The combination of HPLC, HRMS, Solid-Phase Extraction (SPE), and NMR (HPLC-HRMS-SPE-NMR) is a state-of-the-art platform for this purpose. nih.gov
The workflow for analyzing a crude extract potentially containing this compound would be as follows:
HPLC Separation: The extract is first separated by an HPLC system equipped with a PDA detector.
MS Detection: The eluent from the HPLC is split. A small portion is directed to a high-resolution mass spectrometer (HRMS) for real-time detection of the masses and molecular formulas of the eluting compounds.
SPE Trapping: Based on the UV or MS signal, specific peaks of interest (e.g., the peak corresponding to the mass of this compound) are automatically trapped onto individual solid-phase extraction (SPE) cartridges. This step isolates and concentrates the compound of interest from the mobile phase.
NMR Analysis: The trapped compound on the SPE cartridge is then automatically eluted with a deuterated NMR solvent directly into an NMR flow probe for spectroscopic analysis. nih.gov
This integrated approach allows for the rapid acquisition of both mass spectrometric and detailed NMR structural data from components of a complex mixture, significantly accelerating the process of identifying known compounds (dereplication) and characterizing new ones like this compound directly from the source extract. researchgate.net
Computational and Theoretical Studies of Calafianin
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand to a receptor and estimate the strength of the interaction. These methods are valuable in understanding the potential biological activities of compounds and identifying potential therapeutic targets.
While detailed molecular docking simulations specifically for the parent Calafianin compound interacting with biological targets are not extensively described in the provided search results, studies on derivatives offer insights into potential interaction mechanisms. For instance, the this compound monomer (CM101), a synthetic derivative, has been investigated for its inhibitory effects on NF-κB signaling, specifically targeting the REL and p65 subunits. plos.orgnih.gov This inhibition is suggested to involve a covalent interaction due to the presence of electrophilic sites within the CM101 structure. plos.org Understanding such molecular interactions, including identifying the specific binding sites and the nature of the interactions (covalent or non-covalent), typically involves molecular modeling approaches to visualize and analyze the complex formed between the ligand and the target protein. biorxiv.orgnih.govplos.orgplos.orgsu.seumanitoba.causb.ac.ir Although the provided information focuses on a monomer derivative and its specific biological target, it illustrates the relevance of studying ligand-target interactions for this compound-related structures, which would commonly employ computational modeling and docking techniques.
Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction
Quantum chemical calculations are powerful tools used to investigate the electronic structure, geometry, and energy of molecules. They are frequently applied to perform conformational analysis and predict spectroscopic properties, aiding in structure elucidation and verification. researchgate.netwikipedia.orgarxiv.orgraghunathpurcollege.ac.inrsc.orgnobelprize.orgic.ac.ukhokudai.ac.jpnih.gov
The structure of this compound was initially determined and later revised through extensive spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netbiorxiv.orgnih.govresearchgate.net The synthesis and spectral analysis of various this compound stereoisomers were crucial for the unambiguous assignment of its relative and absolute stereochemistry. Conformational analysis, often guided by experimental data such as NOE (Nuclear Overhauser Effect) in NMR spectroscopy, played a role in deducing the relative configuration around the spiroisoxazoline moiety of this compound. researchgate.netwikipedia.org
Quantum chemical calculations can complement experimental spectroscopic data by providing theoretical predictions of NMR shifts, vibrational frequencies (for IR and Raman spectroscopy), and electronic transitions (for UV-Vis spectroscopy). wikipedia.orgarxiv.orgrsc.orgic.ac.uk They are also used to explore the potential energy surface of a molecule to identify stable conformers and assess their relative energies. researchgate.netethz.chraghunathpurcollege.ac.in While the search results emphasize the experimental spectroscopic methods used for this compound's structure determination and revision, quantum chemical calculations are standard practice in modern natural product chemistry to support and validate experimental findings related to conformation and spectra. Specific detailed quantum chemical studies focused solely on predicting this compound's spectroscopic properties or exhaustively mapping its conformational landscape computationally are not explicitly detailed in the provided snippets.
Theoretical Analysis of Reaction Mechanisms in this compound Synthesis
Theoretical analysis of reaction mechanisms, often employing computational methods like Density Functional Theory (DFT), provides insights into the step-by-step processes of chemical transformations, including transition states and energy profiles. smu.edunobelprize.org This is crucial for understanding reactivity, optimizing reaction conditions, and designing new synthetic routes.
The synthesis of this compound has been achieved through various strategies involving key chemical reactions. Notably, asymmetric nucleophilic epoxidation and nitrile oxide cycloaddition have been highlighted as important steps in its total synthesis. Electrochemical oxidation followed by reduction has also been employed in the synthesis and structural revision of this compound. biorxiv.orgnih.gov In the context of the electrochemical synthesis route, it was proposed that the oxidation of an oximino-phenol derivative to a cation facilitates an intramolecular cyclization event to form the spiroisoxazoline core.
Theoretical analysis can be applied to investigate the mechanisms of such reactions, determining the feasibility of proposed pathways and the energetics of intermediates and transition states. smu.edunobelprize.org For instance, DFT calculations are commonly used to elucidate the mechanisms of cycloaddition reactions and electrochemical processes. smu.edu While the synthetic routes to this compound are reported, detailed theoretical analyses of the complete reaction mechanisms for all the steps involved in this compound synthesis are not extensively presented in the provided search results. However, the description of the chemical transformations involved provides the basis upon which such theoretical mechanistic studies could be performed.
Future Research Trajectories and Academic Perspectives on Calafianin
Calafianin, a bromotyrosine-derived natural product isolated from the marine sponge Aplysina gerardogreeni, continues to attract scientific interest due to its unique chemical structure and biological activities. researchgate.netnih.gov While initial studies have established its structural framework and preliminary bioactivities, numerous avenues for future research remain. This article explores key future research trajectories and academic perspectives aimed at fully harnessing the therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
